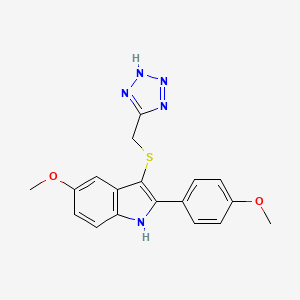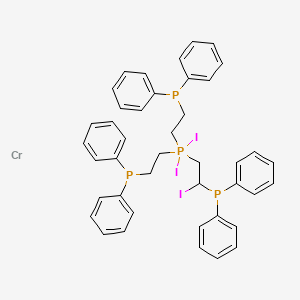
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium is a complex organophosphorus compound that features multiple phosphine ligands coordinated to a chromium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium typically involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of similar phosphine ligands often involves ortho-lithiation/iodination reactions followed by Ullmann reactions.
Industrial Production Methods
Industrial production methods for such complex organophosphorus compounds are less common due to the specialized conditions required. the synthesis can be scaled up using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other phosphine or halide ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide sources like iodine or bromine . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromium(VI) species, while substitution reactions could produce a variety of phosphine-ligated chromium complexes .
Wissenschaftliche Forschungsanwendungen
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes that can be used in catalysis.
Medicine: Investigated for its potential use in medicinal chemistry as a part of metal-based drugs.
Industry: Utilized in industrial catalysis for processes like hydrogenation, isomerization, and polymerization.
Wirkmechanismus
The mechanism by which Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium exerts its effects involves the coordination of the phosphine ligands to the chromium center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: A similar phosphine ligand used in coordination chemistry.
Triphos: Another phosphine ligand with similar coordination properties.
Uniqueness
What sets Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium apart is its unique combination of phosphine and halide ligands, which provides distinct reactivity and stability compared to other phosphine ligands. This makes it particularly useful in specialized catalytic applications where such properties are advantageous .
Eigenschaften
CAS-Nummer |
89655-19-6 |
|---|---|
Molekularformel |
C42H41CrI3P4 |
Molekulargewicht |
1102.4 g/mol |
IUPAC-Name |
bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-λ5-phosphane;chromium |
InChI |
InChI=1S/C42H41I3P4.Cr/c43-42(48(40-27-15-5-16-28-40)41-29-17-6-18-30-41)35-49(44,45,33-31-46(36-19-7-1-8-20-36)37-21-9-2-10-22-37)34-32-47(38-23-11-3-12-24-38)39-25-13-4-14-26-39;/h1-30,42H,31-35H2; |
InChI-Schlüssel |
WOCGFPYCWRPUOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)(CC(P(C4=CC=CC=C4)C5=CC=CC=C5)I)(I)I)C6=CC=CC=C6.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


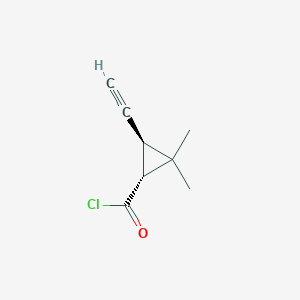
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
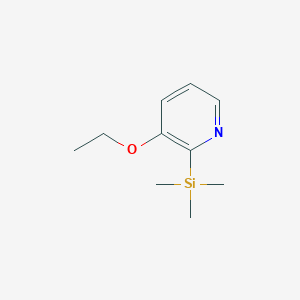
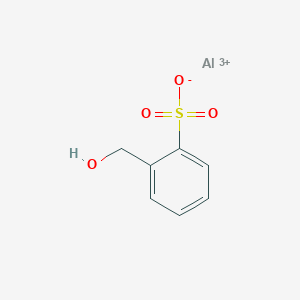

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)


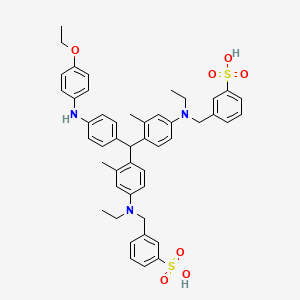
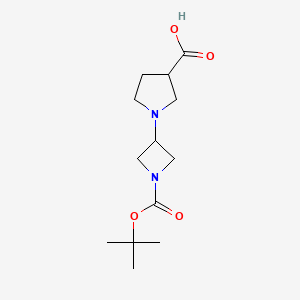
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

